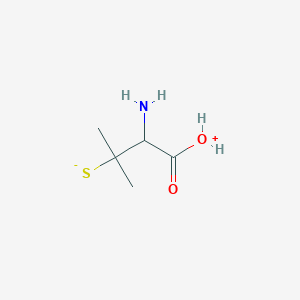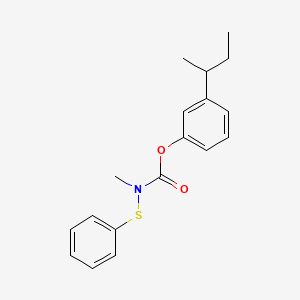
Penthiopyrad
Overview
Description
Penthiopyrad is an active ingredient in fungicides created and developed by Mitsui Chemicals Crop & Life Solutions . It has an excellent effect on a wide range of diseases such as powdery mildew, gray mold, sclerotium rot, and other diseases for vegetables and blossom blight, powdery mildew, gray mold, and black spot for fruits . It is also effective on existing drug-resistant fungi .
Synthesis Analysis
The chemical structure of carboxamide, which is a part of Penthiopyrad, can be divided into two moieties: carboxylic acid moiety and amine moiety. Structural modification of carboxamides was carried out separating carboxylic acid moiety and amine moiety .
Molecular Structure Analysis
Penthiopyrad has a molecular formula of C16H20F3N3OS . The IUPAC name for Penthiopyrad is 1-methyl-N-[2-(4-methylpentan-2-yl)thiophen-3-yl]-3-(trifluoromethyl)pyrazole-4-carboxamide .
Chemical Reactions Analysis
Penthiopyrad is a novel succinate dehydrogenase inhibitor . A liquid chromatography with tandem mass spectrometry method was developed and applied for the investigation of penthiopyrad photolysation and hydrolysation in different aqueous solutions .
Physical And Chemical Properties Analysis
Penthiopyrad has a melting point of 381.9 K (108.7 °C) . The molecular weight of Penthiopyrad is 359.4 g/mol .
Scientific Research Applications
Agricultural Fungicide
Penthiopyrad is primarily used as a fungicide in agriculture. It has shown strong inhibitory activity on spore germination in various plant pathogens, which is more effective compared to its impact on mycelial growth . It is used on a range of crops including pome fruit, tomatoes, aubergines, cucurbits, cucumbers, courgettes, and cereals .
Dissipation and Residue Analysis
Studies have been conducted to understand the dissipation and residue of Penthiopyrad in crops like eggplants. The compound dissipates quickly with half-lives ranging from 1.85 to 2.56 days, which is crucial for assessing the dietary intake risk .
Comparative Biological Half-Life
Research comparing the biological half-life of Penthiopyrad with other pesticides like Tebufenpyrad has been performed. Penthiopyrad exhibited a decreasing residue trend over time with a biological half-life within 2.6–4.0 days .
Residue Reduction in Processed Foods
The efficiency of different processing methods such as soaking and peeling in removing Penthiopyrad residues from vegetables like tomatoes and cucumbers has been evaluated to ensure food safety and protect human health .
Safety And Hazards
Penthiopyrad should be handled with care. Avoid breathing mist, gas or vapours. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .
properties
IUPAC Name |
1-methyl-N-[2-(4-methylpentan-2-yl)thiophen-3-yl]-3-(trifluoromethyl)pyrazole-4-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20F3N3OS/c1-9(2)7-10(3)13-12(5-6-24-13)20-15(23)11-8-22(4)21-14(11)16(17,18)19/h5-6,8-10H,7H2,1-4H3,(H,20,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFFIDZXUXFLSSR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C)C1=C(C=CS1)NC(=O)C2=CN(N=C2C(F)(F)F)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20F3N3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6058005 | |
| Record name | Penthiopyrad | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6058005 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
359.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Penthiopyrad | |
CAS RN |
183675-82-3 | |
| Record name | Penthiopyrad | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=183675-82-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Penthiopyrad [ISO] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0183675823 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Penthiopyrad | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6058005 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1H-Pyrazole-4-carboxamide, N-[2-(1,3-dimethylbutyl)-3-thienyl]-1-methyl-3-(trifluoromethyl) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.123.589 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PENTHIOPYRAD | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FAT7900E5H | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the primary target of Penthiopyrad?
A1: Penthiopyrad is a succinate dehydrogenase inhibitor (SDHI) fungicide. It targets the succinate dehydrogenase (SDH) enzyme, a key enzyme in fungal respiration, specifically within complex II of the electron transport chain. [, , , , , , ]
Q2: How does the inhibition of SDH affect fungal cells?
A2: By inhibiting SDH, Penthiopyrad disrupts the flow of electrons in the mitochondrial respiratory chain. This disruption leads to a decrease in ATP production, ultimately causing fungal cell death. [, , , , , ]
Q3: What is the molecular formula and weight of Penthiopyrad?
A3: The molecular formula for Penthiopyrad is C19H21F3N2OS and its molecular weight is 382.44 g/mol. []
Q4: How does Penthiopyrad perform under various environmental conditions?
A4: Studies have shown that environmental factors like temperature, pH, and the presence of organic matter can influence the degradation rate of Penthiopyrad. [, ] For instance, a warm environment and low pH were found to enhance Penthiopyrad degradation in the presence of manganese dioxide. []
Q5: How does the formulation of Penthiopyrad affect its efficacy and stability?
A5: Research indicates that the particle size and dispersibility of Penthiopyrad formulations significantly impact its fungicidal efficacy. [] For example, finely dispersed formulations were found to improve the residual effect against tomato gray mold, while coarser formulations were more effective against cucumber powdery mildew in terms of rainfastness. []
Q6: Are there any known catalytic properties or applications of Penthiopyrad?
A6: The provided research focuses solely on the fungicidal properties of Penthiopyrad. There is no mention of any catalytic properties or applications outside of its fungicidal activity.
Q7: How do structural modifications of Penthiopyrad affect its activity?
A7: Although the provided abstracts don't delve into detailed SAR studies, it's known that the specific chemical structure of Penthiopyrad is crucial for its interaction with the SDH enzyme. Alterations to its structure could potentially impact its binding affinity and, consequently, its fungicidal activity. [, , ]
Q8: What are the different formulations of Penthiopyrad available?
A8: Research mentions the use of Penthiopyrad in various formulations, including suspension concentrates (SC) and emulsifiable concentrates (EC). [, ] The choice of formulation can influence the compound's stability, dispersibility, and ultimately its efficacy in controlling specific fungal diseases. []
Q9: What are the recommended pre-harvest intervals for Penthiopyrad use on different crops?
A9: Studies suggest that the pre-harvest interval for Penthiopyrad varies depending on the crop. For instance, in cucumbers, a 10-day pre-harvest interval is suggested to ensure residue levels are below the maximum residue limit (MRL). []
Q10: What types of in vitro and in vivo studies have been conducted to assess Penthiopyrad's efficacy?
A10: Researchers have utilized various methods, including mycelial growth inhibition assays, spore germination assays, and detached leaf assays, to assess the efficacy of Penthiopyrad against different fungal pathogens in laboratory settings. [, , , ] Field trials have also been conducted to evaluate the effectiveness of Penthiopyrad in controlling fungal diseases in real-world agricultural settings. [, , , , , ]
Q11: What are the known mechanisms of resistance to Penthiopyrad in fungi?
A11: The most common mechanism of resistance to Penthiopyrad, and other SDHI fungicides, is the development of point mutations in the sdhB, sdhC, and sdhD genes, which encode for different subunits of the SDH enzyme. [, , , , , ] These mutations can alter the binding site of Penthiopyrad, reducing its ability to inhibit the enzyme.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















